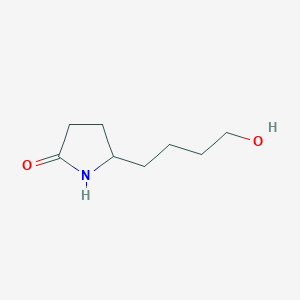

5-(4-Hydroxybutyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

5-(4-hydroxybutyl)pyrrolidin-2-one |

InChI |

InChI=1S/C8H15NO2/c10-6-2-1-3-7-4-5-8(11)9-7/h7,10H,1-6H2,(H,9,11) |

InChI Key |

KLGFPCRBSBNTOO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC1CCCCO |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Hydroxybutyl Pyrrolidin 2 One and Analogous Structures

Strategies for Pyrrolidinone Ring Construction

The formation of the five-membered lactam ring is a critical step in the synthesis of these compounds. Several elegant strategies have been devised, each with its own set of advantages and limitations.

Cyclization Reactions of Amide Dianions (e.g., with Epibromohydrin for 5-(hydroxymethyl)pyrrolidin-2-ones)

A notable method for the synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones involves the regioselective cyclization of amide dianions with epibromohydrin. In this approach, N-arylacetamides are treated with a strong base, such as n-butyllithium, to generate the corresponding dianion. This highly reactive intermediate then undergoes a nucleophilic attack on epibromohydrin, leading to the formation of the pyrrolidinone ring with a hydroxymethyl group at the 5-position. The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) at low temperatures, ranging from -78°C to room temperature, to control the reactivity and selectivity. Mechanistic studies suggest that the reaction proceeds through a nucleophilic attack at the carbon atom bearing the bromine, followed by an intramolecular cyclization. This method has demonstrated broad substrate compatibility with various substituted N-arylacetamides.

| Reactants | Reagents | Product | Yield (%) |

| N-Arylacetamide, Epibromohydrin | n-Butyllithium, Tetrahydrofuran | 5-(Hydroxymethyl)pyrrolidin-2-one | High |

Lewis Acid-Catalyzed Cyclizations (e.g., from Donor–Acceptor Cyclopropanes and Amines)

Lewis acid-catalyzed cyclizations of donor-acceptor (D-A) cyclopropanes with primary amines provide a versatile route to 1,5-substituted pyrrolidin-2-ones. This method involves the opening of the D-A cyclopropane (B1198618) ring by the amine, facilitated by a Lewis acid such as scandium(III) triflate (Sc(OTf)₃) or iron(III) triflate (Fe(OTf)₃), to form a γ-amino ester intermediate. This intermediate then undergoes in situ lactamization to yield the desired pyrrolidinone derivative. The reaction has a broad scope, accommodating a variety of substituted anilines, benzylamines, and other primary amines, as well as a range of D-A cyclopropanes with different donor and acceptor groups. In this transformation, the D-A cyclopropane acts as a 1,4-C,C-dielectrophile, while the amine functions as a 1,1-dinucleophile.

| Donor-Acceptor Cyclopropane | Amine | Lewis Acid | Product |

| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Aniline | Sc(OTf)₃ | 1,5-Diphenylpyrrolidin-2-one |

| Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | Benzylamine | Fe(OTf)₃ | 5-(4-Methoxyphenyl)-1-benzylpyrrolidin-2-one |

(3+2)-Cycloaddition Approaches to Pyrrolidinone Derivatives

The [3+2]-cycloaddition reaction is a powerful tool for the construction of five-membered rings, including the pyrrolidinone scaffold. In this approach, a 1,3-dipole reacts with a dipolarophile to form the heterocyclic ring in a concerted or stepwise manner. For the synthesis of pyrrolidinone derivatives, azomethine ylides are commonly employed as the 1,3-dipole. These can be generated in situ from various precursors, such as α-amino acids or their esters, through decarboxylation or deprotonation. The azomethine ylide then reacts with an electron-deficient alkene, such as a maleimide (B117702) or an α,β-unsaturated ester, to afford the highly substituted pyrrolidinone ring. This methodology allows for the stereoselective synthesis of complex pyrrolidinone structures with multiple stereocenters. Both thermal and metal-catalyzed [3+2]-cycloaddition reactions have been developed, offering a range of conditions to suit different substrates.

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product |

| N-Benzylglycine | N-Phenylmaleimide | Heat | Substituted Pyrrolidinone |

| Sarcosine (N-methylglycine) | Methyl acrylate | Ag(I) catalyst | Proline derivative |

Regioselective Synthesis from Succinimide (B58015) Precursors (e.g., 3-alkoxysuccinimides)

Succinimide and its derivatives serve as readily available precursors for the synthesis of the pyrrolidinone ring. A common strategy involves the regioselective reduction of one of the carbonyl groups of the succinimide moiety. For instance, the reduction of succinimide itself with sodium borohydride (B1222165) can lead to the formation of 2-pyrrolidinone. In the case of substituted succinimides, such as 3-alkoxysuccinimides, the reduction can be directed to one of the carbonyl groups, leading to the formation of 4-alkoxy-pyrrolidin-2-ones. The choice of reducing agent and reaction conditions is crucial for achieving high regioselectivity. This approach provides a straightforward entry to functionalized pyrrolidinones that can be further elaborated.

| Succinimide Precursor | Reducing Agent | Product |

| Succinimide | Sodium Borohydride | 2-Pyrrolidinone |

| N-Benzyl-3-methoxysuccinimide | Diisobutylaluminium hydride (DIBAL-H) | 1-Benzyl-4-methoxypyrrolidin-2-one |

Approaches for Incorporating the 4-Hydroxybutyl Side Chain

Once the pyrrolidinone ring is constructed, or in some cases, concurrently with its formation, the 4-hydroxybutyl side chain must be introduced.

Alkylation Reactions (e.g., involving 4-chlorobutyl acetate)

A common method for introducing the 4-hydroxybutyl side chain onto a pre-formed pyrrolidinone ring is through N-alkylation. In this approach, the nitrogen atom of the pyrrolidinone is deprotonated with a suitable base, such as sodium hydride, to form the corresponding anion. This nucleophilic species is then reacted with an appropriate electrophile, such as 4-chlorobutyl acetate (B1210297). The initial product of this reaction is the N-substituted pyrrolidinone with a 4-acetoxybutyl side chain. Subsequent hydrolysis of the acetate ester, typically under basic or acidic conditions, yields the desired 5-(4-hydroxybutyl)pyrrolidin-2-one. This two-step sequence allows for the clean and efficient installation of the functionalized side chain.

| Pyrrolidinone | Alkylating Agent | Base | Subsequent Step | Final Product |

| 2-Pyrrolidinone | 4-Chlorobutyl acetate | Sodium Hydride | Hydrolysis | 1-(4-Hydroxybutyl)pyrrolidin-2-one |

| 5-Methyl-2-pyrrolidinone | 4-Bromobutyl acetate | Potassium Carbonate | Hydrolysis | 1-(4-Hydroxybutyl)-5-methylpyrrolidin-2-one |

Reductive Amination Strategies for Pyrrolidine-Containing Compounds

Reductive amination is a highly efficient and widely employed method for the synthesis of pyrrolidine (B122466) rings. This approach typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. In the context of pyrrolidin-2-one synthesis, this strategy can be adapted to construct the heterocyclic core.

One of the most direct routes involves the reductive amination of dicarbonyl compounds. For instance, the reaction of a 1,4-dicarbonyl compound with an amine, followed by reduction, can lead to the formation of a pyrrolidine ring. This process is often catalyzed by transition metals, such as iridium, and can be performed under mild conditions, sometimes even in water as a solvent. nih.gov The versatility of this method allows for the synthesis of a wide range of N-aryl-substituted pyrrolidines with good to excellent yields and stereoselectivities. nih.gov

Recent advancements have focused on making this process more sustainable by utilizing biomass-derived platform molecules like levulinic acid. researchgate.netdntb.gov.ua The reductive amination of such compounds provides a green pathway to pyrrolidones. researchgate.netdntb.gov.ua The choice of catalyst and reaction conditions plays a critical role in the efficiency and selectivity of these transformations. researchgate.net

Table 1: Examples of Reductive Amination for Pyrrolidine Synthesis

| Starting Materials | Catalyst/Reagents | Product Type | Key Features |

| Diketones and Anilines | Iridium complex | N-Aryl-substituted pyrrolidines | Good to excellent yields, high stereoselectivity, can be performed in water. nih.gov |

| Levulinic Acid and Amines | Various heterogeneous catalysts | Pyrrolidones | Utilizes biomass-derived starting materials, focus on green chemistry principles. researchgate.netdntb.gov.ua |

| Carbonyl compounds and Amines | Hydrides or silanes | Pyrrolidines | Traditional method, often requires an excess of reducing agents. nih.gov |

Raney-Nickel Catalyzed Functionalization of Related Heterocycles (e.g., indolin-2-ones with 1,4-butanediol)

For instance, in the synthesis of 1,4-butanediol (B3395766) itself, Raney-Nickel catalysts are used for the selective hydrogenation of 2-butyne-1,4-diol. researchgate.net This demonstrates the catalyst's ability to reduce carbon-carbon multiple bonds while preserving hydroxyl groups. Similarly, nickel catalysts, in combination with other metals like iron, have been developed to enhance the selectivity of hydrogenation reactions, for example, in the conversion of 1,4-butynediol to 1,4-butanediol. rsc.orgbohrium.com

In the context of modifying heterocyclic structures, nickel-based catalytic systems are employed in various C-N bond-forming reactions. For example, nickel/photoredox dual catalysis has been utilized for the synthesis of indolines from iodoacetanilides and alkenes, showcasing nickel's role in facilitating challenging C-N bond formations. nih.gov While not a direct functionalization with 1,4-butanediol, this highlights the potential of nickel catalysis in constructing and modifying nitrogen-containing heterocycles.

Advanced Synthetic Techniques

The demand for enantiomerically pure and stereochemically complex pyrrolidine derivatives has driven the development of advanced synthetic methods. These techniques offer high levels of control over the stereochemical outcome of the reaction.

Asymmetric Synthesis (e.g., pyrrolidine-catalyzed enantioselective conjugate additions)

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. Pyrrolidine-based organocatalysts, often derived from proline, are particularly effective in promoting enantioselective reactions. nih.gov One prominent application is the conjugate addition of aldehydes or ketones to nitroalkenes, which provides access to highly functionalized chiral building blocks. researchgate.netresearchgate.net

These reactions proceed through the formation of a chiral enamine intermediate from the pyrrolidine catalyst and the carbonyl compound. This intermediate then reacts with the electrophile (e.g., a nitroalkene) in a stereocontrolled manner. The design of the pyrrolidine catalyst is crucial for achieving high enantioselectivity and diastereoselectivity. nih.gov Modifications to the pyrrolidine ring, such as the introduction of bulky substituents or hydrogen-bond donors, can significantly influence the stereochemical outcome. nih.gov

Diastereoselective Synthetic Pathways (e.g., Mukaiyama crossed-aldol-type reactions)

The Mukaiyama aldol (B89426) reaction is a cornerstone of stereoselective carbon-carbon bond formation. rsc.orgrsc.orgresearchgate.net It involves the Lewis acid-catalyzed reaction of a silyl (B83357) enol ether with a carbonyl compound to produce a β-hydroxy carbonyl compound. rsc.orgrsc.orgresearchgate.netnih.govwikipedia.org This reaction can be rendered highly diastereoselective and enantioselective through the use of chiral Lewis acids or chiral auxiliaries. nih.govwikipedia.org

This methodology is instrumental in the synthesis of complex natural products and medicinally important compounds that contain stereochemically rich acyclic chains, which can be precursors to heterocyclic systems. rsc.orgrsc.orgresearchgate.netnih.gov The choice of Lewis acid, solvent, and reaction temperature can significantly impact the diastereoselectivity of the Mukaiyama aldol reaction, allowing for the selective formation of either syn or anti aldol adducts. nih.govwikipedia.org

Table 2: Comparison of Asymmetric and Diastereoselective Methods

| Technique | Key Reaction Type | Stereochemical Control | Typical Catalysts/Reagents |

| Asymmetric Synthesis | Enantioselective Conjugate Addition | Control of enantiomers (ee) | Chiral pyrrolidine-based organocatalysts. nih.govresearchgate.net |

| Diastereoselective Synthesis | Mukaiyama Crossed-Aldol Reaction | Control of diastereomers (dr) | Lewis acids (e.g., TiCl₄), silyl enol ethers. nih.govwikipedia.org |

Ring-Closing Metathesis in Polyfunctional Pyrrolidine Synthesis

Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including polyfunctional pyrrolidines. This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. organic-chemistry.orgyoutube.com

RCM is a powerful tool for constructing the pyrrolidine ring with a high degree of functional group tolerance. organic-chemistry.orgnih.gov By starting with an appropriately substituted acyclic precursor containing two terminal alkenes, the five-membered pyrrolidine ring can be efficiently formed. This method allows for the synthesis of chiral pyrrolidine derivatives from substrates containing a basic or nucleophilic nitrogen atom under mild reaction conditions. organic-chemistry.orgnih.gov The resulting cyclic alkene can be further functionalized, providing access to a wide range of substituted pyrrolidines.

Microwave-Assisted Synthesis of Heterocyclic Analogs (e.g., from N-(4-hydroxybutyl)thioamides)

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. youtube.comnih.govmdpi.comresearchgate.net This technology is particularly useful for the synthesis of heterocyclic compounds.

In the context of synthesizing analogs of this compound, microwave irradiation can be applied to the cyclization of precursors like N-(4-hydroxybutyl)thioamides. For example, the microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol demonstrates the utility of this approach. nih.gov The synthesis involves the preparation of an acyclic thioamide precursor which then undergoes a microwave-promoted ring closure. nih.gov This method is efficient for constructing seven-membered rings and could be adapted for the synthesis of five-membered lactams from suitable hydroxy amide precursors. The use of microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govmdpi.comresearchgate.net

Chemoselective Transformations in Complex Synthesis (e.g., regioselective reduction and intramolecular cyclization)

Chemoselectivity—the ability to react with one functional group in the presence of others—is a cornerstone of modern organic synthesis. In the context of synthesizing this compound and related structures, intramolecular cyclization and regioselective reductions are paramount.

Intramolecular Cyclization: The formation of the core pyrrolidin-2-one ring, a γ-lactam, is frequently accomplished via intramolecular cyclization of a linear precursor. This process involves an amine nucleophile attacking an ester or carboxylic acid group within the same molecule to form the stable five-membered ring. The efficiency and regioselectivity of this cyclization are critical. For instance, methods for synthesizing 1,5-substituted pyrrolidin-2-ones often involve the ring-opening of donor-acceptor (DA) cyclopropanes with an amine, followed by lactamization. nih.govmdpi.com This sequence creates a γ-aminoester intermediate which then undergoes cyclization to form the pyrrolidinone ring. nih.gov

Another powerful strategy involves the Ugi four-component reaction to assemble a complex N-substituted-2-allenamide, which can then undergo a highly regioselective intramolecular cyclization to yield pyrrolidin-5-one-2-carboxamides. nih.gov Similarly, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization provides a transition-metal-free method for constructing highly functionalized 2-pyrrolidinones. rsc.org These multicomponent and tandem reactions build molecular complexity rapidly and often set the stage for a final, chemoselective ring-closing step. tandfonline.com

Regioselective Reduction: When synthesizing molecules with multiple carbonyl groups or other reducible functionalities, regioselective reduction is essential to target a specific site. In the synthesis of hydroxylated pyrrolidinones, a common strategy involves the reduction of a precursor containing multiple ketone or ester groups. For example, in the synthesis of 4-hydroxy-5-substituted-pyrrolidin-2-ones, tetramic acid intermediates (pyrrolidine-2,4-diones) are subjected to regioselective reduction. uitm.edu.my Using a mild reducing agent like sodium borohydride (NaBH₄) in methanol (B129727) allows for the selective reduction of one carbonyl group over the other, yielding the desired 4-hydroxy derivative. uitm.edu.my This principle can be extended to precursors of this compound where a keto-group on the butyl side chain could be selectively reduced to the required hydroxyl group without affecting the lactam carbonyl.

The table below summarizes key chemoselective transformations relevant to pyrrolidinone synthesis.

Table 1: Examples of Chemoselective Transformations in Pyrrolidinone Synthesis

| Transformation Type | Description | Key Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Intramolecular Cyclization | Ring-opening of a donor-acceptor cyclopropane with an amine followed by lactamization of the γ-aminoester intermediate. nih.gov | Lewis Acids (e.g., Ni(ClO₄)₂) | 1,5-Substituted Pyrrolidin-2-one |

| Regioselective Cyclization | Ugi reaction followed by base-mediated regioselective cyclization of an N-substituted-2-allenamide. nih.gov | KOt-Bu | Pyrrolidin-5-one-2-carboxamide |

| Radical Tandem Cyclization | N-Heterocyclic Carbene (NHC) catalyzes a radical cyclization/coupling cascade. rsc.org | N-Heterocyclic Carbene (NHC) | Functionalized 2-Pyrrolidinone |

| Regioselective Reduction | Selective reduction of one carbonyl group in a pyrrolidine-2,4-dione (B1332186) precursor. uitm.edu.my | Sodium Borohydride (NaBH₄) | 4-Hydroxypyrrolidin-2-one |

Application of Protecting Group Strategies in Synthesis

The synthesis of complex molecules like this compound, which contains both a secondary amine (as a lactam) and a primary alcohol, often necessitates the use of protecting groups. neliti.com A protecting group temporarily masks a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic step, after which it can be cleanly removed. oup.com

The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. In a multi-step synthesis, an "orthogonal" protecting group strategy is often employed. This allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different sites within the molecule. neliti.combham.ac.uk

Protecting the Amine/Lactam Nitrogen: The N-H group of the pyrrolidinone ring can be acidic and nucleophilic, potentially interfering with reactions involving strong bases or electrophiles. Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). uitm.edu.mynih.gov

Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of nucleophilic and basic conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). uitm.edu.my

Cbz Group: Introduced using benzyl (B1604629) chloroformate, it is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which cleaves the benzyl group. nih.gov

Protecting the Hydroxyl Group: The terminal hydroxyl group on the butyl side chain is nucleophilic and can react with many electrophilic reagents. It also has an acidic proton that is incompatible with organometallic reagents like Grignard or organolithium reagents. oup.com Common protecting groups for alcohols include:

Silyl Ethers: Groups like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) are widely used. They are installed using the corresponding silyl chloride (e.g., TBDMSCl) and are typically removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). nih.gov Their stability is dependent on steric hindrance, allowing for differential protection of primary and secondary alcohols.

Benzyl Ethers (Bn): Introduced using benzyl bromide (BnBr) under basic conditions, they are robust and stable to most acidic, basic, and redox conditions. Deprotection is achieved via catalytic hydrogenation.

An orthogonal strategy for synthesizing a derivative of this compound might involve protecting the lactam nitrogen with a Boc group and the terminal alcohol with a TBDMS group. The TBDMS group could be selectively removed with TBAF to allow for modification of the alcohol, leaving the Boc group intact. Subsequently, the Boc group could be removed with TFA to enable reaction at the nitrogen.

Table 2: Common Protecting Groups in Complex Synthesis

| Protecting Group | Abbreviation | Functional Group Protected | Protection Conditions | Deprotection Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Amine, Lactam N-H | Boc₂O, base (e.g., DMAP) | Strong Acid (e.g., TFA, HCl) uitm.edu.my |

| Benzyloxycarbonyl | Cbz | Amine, Lactam N-H | Benzyl chloroformate, base | Catalytic Hydrogenation (H₂, Pd/C) nih.gov |

| tert-Butyldimethylsilyl | TBDMS | Alcohol | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF, HF) |

| Benzyl Ether | Bn | Alcohol | NaH, Benzyl Bromide (BnBr) | Catalytic Hydrogenation (H₂, Pd/C) |

The strategic application of these chemoselective and protective methodologies is indispensable for the efficient and high-yield synthesis of this compound and its structurally diverse analogues.

Mechanistic Investigations in Pyrrolidinone Synthesis and Reactivity

Elucidation of Ring-Forming Reaction Mechanisms (e.g., nucleophilic attack, intramolecular cyclization)

The formation of the pyrrolidinone ring is a cornerstone of its synthesis. This process predominantly occurs through intramolecular cyclization, a reaction driven by the formation of a stable five-membered ring.

Nucleophilic Attack and Intramolecular Cyclization: The synthesis of γ-lactams like 5-(4-Hydroxybutyl)pyrrolidin-2-one often involves the cyclization of a linear precursor containing an amine and a carboxylic acid or ester functionality separated by a four-carbon chain (a γ-amino acid or ester). The mechanism proceeds via an intramolecular nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the carboxylic acid or ester. youtube.com

This process is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the weakly nucleophilic amine. youtube.com The subsequent ring closure forms a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of water (from a carboxylic acid precursor) or an alcohol (from an ester precursor) to yield the final lactam product. youtube.com The favorability of forming a five-membered ring, which has minimal ring strain, is a significant driving force for this reaction.

Alternative methods for pyrrolidinone synthesis include the reductive cyclization of precursors like γ-nitro ketones or the cyclization of unsaturated amides. organic-chemistry.org For instance, the hypervalent iodine reagent PIFA can promote the intramolecular electrophilic cyclization of alkynylamides to form pyrrolidinone skeletons. organic-chemistry.org Another powerful method is the manganese(III) acetate-mediated oxidative free-radical cyclization of enamides or allylic β-keto carboxamides. acs.org These radical cyclizations offer pathways to complex fused lactone-pyrrolidinones. acs.org

Microwave-assisted intramolecular cyclization of α-iminoesters has also been shown to be an efficient, solventless method for producing various lactam ring sizes, including pyrrolidinones, often with higher yields and shorter reaction times compared to conventional heating. nih.gov

Studies on Enamide Formation Mechanisms (e.g., dehydroxylation and double-bond migration)

Enamides are key intermediates in the functionalization of pyrrolidinones. They are characterized by a double bond adjacent to the nitrogen atom of the amide. The formation of enamides from hydroxylated pyrrolidinones, such as 5-hydroxypyrrolidinone derivatives, is a synthetically valuable transformation.

The mechanism of enamide formation from a 5-hydroxypyrrolidinone precursor typically proceeds in two main steps under acidic catalysis: academie-sciences.fr

Dehydroxylation: The process begins with the protonation of the hydroxyl group by an acid catalyst (e.g., TsOH·H₂O), converting it into a good leaving group (water). The departure of the water molecule generates a highly reactive N-acyliminium ion intermediate. academie-sciences.fr

Deprotonation and Double-Bond Migration: A base (which can be the solvent or the conjugate base of the acid catalyst) then abstracts a proton from the carbon adjacent to the newly formed carbocation (C-4 position). This deprotonation leads to the formation of a carbon-carbon double bond, resulting in the enamide. academie-sciences.fr

Studies have shown that this reaction can be highly stereoselective, often exclusively yielding the (E)-enamide isomer. academie-sciences.fr This stereoselectivity is attributed to stereoelectronic effects in the deprotonation and double-bond migration step. The formation of the N-acyliminium ion is a critical step that enables subsequent nucleophilic attacks or, as in this case, elimination to form the enamide. academie-sciences.fr

Stereoelectronic Control in Reaction Pathways

Stereoelectronic effects, which refer to the influence of orbital alignment on the stability and reactivity of molecules, play a critical role in dictating the pathways and outcomes of pyrrolidinone reactions.

In the context of enamide formation, the exclusive formation of the (E)-isomer points to a high degree of stereoelectronic control. academie-sciences.fr The transition state leading to the (E)-enamide is likely lower in energy due to more favorable orbital overlap and minimization of steric interactions compared to the transition state for the (Z)-isomer.

Stereoelectronic effects are also paramount in controlling the regioselectivity of enolate formation and subsequent alkylation reactions of pyrrolidinones. msu.edu The acidity of the α-hydrogens is influenced by the orientation of the C-H bond relative to the π-system of the carbonyl group. msu.edu For optimal acidity and enolate formation, the C-H bond must be parallel to the p-orbitals of the carbonyl group, allowing for effective delocalization of the negative charge in the resulting enolate. msu.edu This principle governs which proton is preferentially removed and, consequently, the structure of the resulting enolate and the final alkylated product. acs.org

Furthermore, the reactivity of bicyclic or "bridged" lactams, where the amide bond is forced into a non-planar geometry, highlights the importance of stereoelectronics. The typical resonance stabilization of an amide bond is diminished in these strained systems, leading to a significant increase in the electrophilicity of the carbonyl carbon and the basicity of the nitrogen atom. nih.gov This deviation from planarity, quantified by parameters like the amide torsion angle (τ), directly correlates with the lactam's reactivity. nih.gov

Computational Chemistry in Reaction Mechanism and Stereoselectivity Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms and predicting the stereoselectivity of reactions involving pyrrolidinones. rsc.orgbeilstein-journals.org These theoretical studies provide detailed insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.

For example, DFT calculations have been used to model the multi-step synthesis of pyrrolidinedione derivatives. rsc.orgscispace.comrsc.org These studies can calculate the energy barriers for each step, such as Michael addition, rearrangement, and the final cyclization. rsc.orgscispace.com In one study, the cyclization to form the pyrrolidine (B122466) ring was found to have a very low energy barrier (11.9 kJ mol⁻¹) once the precursor was appropriately protonated, while a preceding tautomerization step had a much higher barrier (178.4 kJ mol⁻¹), identifying it as a potentially rate-limiting step. rsc.org

Computational models are also crucial for understanding and predicting stereoselectivity. In the Staudinger reaction for forming β-lactams, DFT calculations have been employed to explain why changing an N-protecting group on the imine reactant switches the stereochemical outcome from cis to trans. nih.govrsc.org The models revealed that the reversal in diastereoselectivity was due to differences in charge transfer and electron-density distribution in the key transition states. nih.gov Similarly, DFT studies on the Kinugasa reaction, which also produces β-lactams, have detailed a stepwise mechanism involving a dicopper-acetylide intermediate, ring opening to a ketene, and subsequent copper-catalyzed cyclization, providing clarity on the reaction's progression. acs.org

For pyrrolidinone synthesis, computational studies have helped rationalize the observed kinetic versus thermodynamic control in the formation of substituted pyrrolidine-2,3-diones, showing that the kinetically favored product is formed via the pathway with the lowest Gibbs free energy of activation (ΔG‡). beilstein-journals.orgbeilstein-journals.org

Below is a table summarizing activation energies for different steps in a computationally studied pyrrolidinedione synthesis, illustrating the type of quantitative data generated.

| Reaction Step | Description | Calculated Activation Energy (kJ mol⁻¹) |

|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane (B149229) to coumarin | 21.7 |

| Proton Transfer (Tautomerization) | Intramolecular proton shift in nitromethyl group | 197.8 |

| Oxygen Migration (Nef-type rearrangement) | Water-assisted migration | 142.4 |

| Tautomerization for Cyclization | Formation of hydroxy-N-hydroxyiminomethyl group | 178.4 |

| Cyclization | Formation of pyrrolidine ring from protonated intermediate | 11.9 |

| Lactone Ring Opening | Opening of the coumarin-derived lactone ring | 84.9 |

These computational insights are vital for optimizing reaction conditions, designing new catalysts, and developing novel synthetic strategies for pyrrolidinones and related heterocyclic compounds.

Stereochemical Control and Analysis of 5 4 Hydroxybutyl Pyrrolidin 2 One Derivatives

Diastereoselectivity in the Formation of Chiral Centers on the Pyrrolidinone Ring and Side Chain

The generation of chiral centers on the pyrrolidinone ring and its side chain is a critical aspect of synthesis, where diastereoselectivity dictates the preferential formation of one diastereomer over others. Research into the synthesis of related 5-hydroxyalkyl pyrrolin-2-one derivatives provides significant insights into controlling these stereochemical outcomes.

One key reaction is the Mukaiyama crossed-aldol-type reaction, which has been successfully employed using a 2-nitrophenyl-substituted hydroxypyrrole or an unsubstituted hydroxypyrrole with boron trifluoride diethyl ether as a catalyst. researchgate.net This synthetic approach consistently leads to a syn configuration of the two newly created chiral centers. researchgate.net

The diastereoselectivity is notably influenced by the steric bulk of the reactants. For instance, in the reaction with acetaldehyde, the resulting hydroxyl substituent at the newly formed chiral center is trans with respect to the oxo group of the pyrrole (B145914) ring, leading to a relative R,R stereochemistry. researchgate.net However, when larger aldehydes are used, the hydroxyl substituent adopts a cis orientation to the oxo group, resulting in a relative R,S stereochemistry. researchgate.net This demonstrates that the size of the side chain precursor is a crucial factor in directing the diastereochemical outcome of the reaction.

In more general terms, the formation of cyclic structures often involves a competition between kinetic and thermodynamic control, which can dictate the diastereoselectivity of the product. nih.gov Kinetically controlled reactions, often conducted at low temperatures, can favor the formation of a specific, though not necessarily the most stable, diastereomer. nih.govacs.org

Table 1: Diastereoselectivity in Mukaiyama-type Reactions for Pyrrolinone Synthesis researchgate.net

| Aldehyde Reactant | Key Reagent | Resulting Hydroxyl Orientation | Relative Stereochemistry of New Centers |

|---|---|---|---|

| Acetaldehyde | Boron trifluoride diethyl ether | trans to oxo group | R,R |

Regioselectivity in Cyclization and Functionalization Reactions

Regioselectivity refers to the preference for bond formation at one position over another, a critical consideration in both the cyclization to form the pyrrolidinone ring and its subsequent functionalization. The synthesis of N-heterocycles often involves ring-closure reactions where multiple outcomes are possible. For example, in related syntheses, the cyclization of certain precursors can theoretically lead to either a four-membered azetidine (B1206935) ring or a five-membered pyrrolidine (B122466) ring. nih.govacs.org

The outcome of such reactions is often governed by a balance between kinetic and thermodynamic factors. The formation of the five-membered pyrrolidine ring is generally thermodynamically more favorable. nih.govacs.org However, under specific, kinetically controlled conditions, such as the use of a LiDA-KOR superbase at low temperatures, the formation of the strained four-membered ring can be achieved with high regioselectivity. nih.govacs.org This highlights how reaction conditions can be manipulated to override thermodynamic preferences and select for a specific regioisomer.

Regioselectivity is also crucial during the functionalization of the pre-formed pyrrolidinone ring system. Strategies like directed ortho-metalation, well-documented in pyridine (B92270) chemistry, provide a blueprint for achieving high regioselectivity. mdpi.com In this approach, a directing group guides a strong base (like LDA or LiTMP) to deprotonate a specific, adjacent position, which can then react with an electrophile. mdpi.com This allows for the precise introduction of functional groups at a desired location on the heterocyclic ring, avoiding the formation of a mixture of isomers.

Table 2: Regioselectivity in Heterocyclic Ring Formation nih.govacs.org

| Control Type | Favored Product | Ring Size | Relative Stability |

|---|---|---|---|

| Thermodynamic | Pyrrolidine derivative | 5-membered | More stable |

Methods for Absolute and Relative Stereochemistry Determination (e.g., X-ray crystallography)

Determining the precise three-dimensional structure of chiral molecules like 5-(4-hydroxybutyl)pyrrolidin-2-one derivatives is essential. A variety of powerful analytical methods are employed to establish both the relative and absolute stereochemistry of chiral centers.

X-ray Crystallography stands as the most definitive method for unambiguously determining the molecular structure, including the absolute configuration of all stereogenic centers, provided a suitable single crystal can be obtained. thieme-connect.denih.gov This technique provides a high-resolution, three-dimensional map of electron density, which allows for the precise placement of each atom in the crystal lattice. nih.gov In cases where the parent compound does not crystallize well, chemical derivatization can be used to generate a crystalline derivative suitable for X-ray analysis. mdpi.com The structures of many complex heterocyclic products, including pyrrolinone derivatives, have been unequivocally confirmed using this method. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone of stereochemical analysis. While standard NMR provides connectivity information, specific techniques can reveal through-space relationships to deduce relative stereochemistry. For example, the Nuclear Overhauser Effect (NOESY) experiment can identify protons that are close to each other in space, which helps in assigning cis/trans relationships. acs.org To determine absolute configuration, chiral derivatizing agents like Mosher's acid (MTPA) can be used. mdpi.com By forming esters with the alcohol group of the molecule, the resulting diastereomeric products exhibit characteristic shifts in the ¹H NMR spectrum, which can be analyzed to assign the absolute configuration of the alcohol's chiral center. mdpi.com

Computational Methods have become increasingly vital. Techniques like DP4+ analysis involve calculating the theoretical NMR chemical shifts for all possible stereoisomers of a molecule using quantum chemical methods. frontiersin.orgnih.gov These calculated spectra are then compared to the experimental NMR data, and a probability score is generated to identify the most likely stereoisomer, providing a powerful tool for structure verification. nih.gov

Table 3: Methods for Stereochemistry Determination

| Method | Principle | Information Provided |

|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal. thieme-connect.de | Absolute and Relative Stereochemistry |

| NMR Spectroscopy (NOESY) | Measures through-space interactions between nuclei. acs.org | Relative Stereochemistry |

| Mosher's Method (NMR) | Derivatization with a chiral agent (MTPA) to create diastereomers with distinct NMR signals. mdpi.com | Absolute Configuration (of specific centers) |

| DP4+ Analysis | Comparison of experimental NMR data with quantum mechanically calculated values for possible isomers. frontiersin.orgnih.gov | Most Probable Stereoisomer (Relative and Absolute) |

Structural Modifications and Derivatization Strategies for 5 4 Hydroxybutyl Pyrrolidin 2 One

Modification of the Pyrrolidinone Ring System

The pyrrolidinone ring of 5-(4-Hydroxybutyl)pyrrolidin-2-one offers several sites for chemical modification, including the nitrogen atom (N-1) and the carbon atoms of the ring (C-3, C-4). These modifications are instrumental in creating analogues with diverse structural features.

Strategies often involve the introduction of substituents at the N-1 position. This can be achieved through various N-alkylation or N-arylation reactions. For instance, a general method for synthesizing 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. nih.gov This process, catalyzed by a Lewis acid, proceeds through the opening of the cyclopropane (B1198618) ring followed by in situ lactamization to form the pyrrolidinone core. nih.gov While this builds the ring system, the principle of N-substitution is directly applicable.

Modification at the C-3 and C-4 positions of the pyrrolidinone ring can introduce chirality and additional functional groups. One approach involves the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These precursors can be synthesized through eco-friendly multicomponent reactions. beilstein-journals.org Further functionalization with amines can occur at the 3-position. beilstein-journals.org

Another sophisticated strategy allows for the creation of stereochemically defined pyrrolidinones. A versatile, highly diastereoselective four-step approach has been developed to synthesize (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones starting from (S)-N,O-dibenzylmalimide. academie-sciences.fr This method yields products with a trans configuration between the C-4 and C-5 substituents. academie-sciences.fr

Fluorination of the pyrrolidinone ring has also been explored. In the context of developing caspase inhibitors, analogues with fluorine at the 4-position of a pyrrolidine (B122466) ring attached to an isatin (B1672199) sulfonyl moiety have been synthesized. nih.gov These enantiomerically pure diastereomeric 4-fluoropyrrolidinyl derivatives have demonstrated high efficacy. nih.gov The introduction of a difluoro group at the C-4 position has also been achieved. nih.gov

| Modification Type | Reagents/Method | Resulting Structure/Derivative | Reference |

| N-Substitution | Donor-acceptor cyclopropanes, primary amines, Lewis acid catalyst | 1,5-Disubstituted pyrrolidin-2-ones | nih.gov |

| C-4 Substitution | Multicomponent reactions followed by functionalization with amines | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | beilstein-journals.org |

| C-4, C-5 Stereoselective Substitution | (S)-N,O-dibenzylmalimide, multi-step synthesis | (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones | academie-sciences.fr |

| C-4 Fluorination | Multi-step synthesis involving fluorinating agents | 4-Fluoropyrrolidinyl and 4,4-difluoropyrrolidinyl derivatives | nih.gov |

Functionalization of the 4-Hydroxybutyl Side Chain

The 4-hydroxybutyl side chain provides a primary alcohol functional group, which is a prime target for a variety of chemical transformations. These modifications can alter polarity, reactivity, and allow for the attachment of reporter groups or other molecular entities.

A common strategy is the protection of the hydroxyl group to prevent its interference in subsequent reactions. Silyl (B83357) ethers are frequently used for this purpose. For example, the hydroxyl group can be converted to a tert-butyldiphenylsilyl (TBDPS) ether, forming derivatives like 5-[4-(tert-Butyl-diphenyl-silanyloxy)-butyl]-furan-2-one, an intermediate in some synthetic pathways. google.com

The hydroxyl group can also be replaced with other functional groups. A notable example is its substitution with a fluorine atom, particularly the radioactive isotope fluorine-18 (B77423) ([¹⁸F]), to create tracers for positron emission tomography (PET). N-(4-[¹⁸F]fluoro-(3R)-hydroxybutyl) derivatives have been synthesized for this purpose, demonstrating that the side chain can be readily modified for advanced imaging applications. researchgate.net

Furthermore, the entire side chain can be built up or modified during the synthesis of the pyrrolidinone core. For example, the reduction of an appropriate imide with diisobutylaluminium hydride (DIBAL-H) can yield 5-Hydroxy-1-(4-hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one, showcasing a method where the side chain is incorporated as part of the initial building blocks. acs.org

| Modification Type | Reagents/Method | Resulting Structure/Derivative | Reference |

| Hydroxyl Protection | tert-Butyldiphenylsilyl chloride | 5-[4-(tert-Butyl-diphenyl-silanyloxy)-butyl] derivatives | google.com |

| Hydroxyl Replacement | Nucleophilic fluorination with [¹⁸F]fluoride | N-(4-[¹⁸F]Fluoro-(3R)-hydroxybutyl) derivatives | researchgate.net |

| Side Chain Incorporation | Reduction of N-(4-oxobutyl)methylmaleimide with DIBAL-H | 5-Hydroxy-1-(4-hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one | acs.org |

Synthesis of Novel Pyrrolidinone-Containing Conjugates and Hybrid Molecules

The pyrrolidinone scaffold and its derivatives serve as valuable building blocks for the construction of more complex molecules. By conjugating or hybridizing this compound with other pharmacophores or molecular systems, novel compounds with unique properties can be generated.

One area of significant research is the development of dual-target ligands. For example, substituted trans-(2S,4R)-pyrrolidine moieties have been tethered to opioid scaffolds to create hybrid molecules that act as dual dopamine (B1211576) D3 receptor (D3R) antagonists and μ-opioid receptor (MOR) partial agonists. nih.gov This strategy involves amide coupling between a protected pyrrolidine carboxylic acid and a linker, followed by further synthetic steps to attach the second pharmacophore. nih.gov

The core structure can also be integrated into more complex heterocyclic systems. A related structure, 4-(3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile, demonstrates the hybridization of a hydantoin (B18101) (a close relative of pyrrolidinone) ring, which carries the same 4-hydroxybutyl side chain, with a substituted benzonitrile (B105546) moiety. bldpharm.com This illustrates a synthetic approach where the hydroxybutyl-pyrrolidinone concept is embedded within a different molecular framework to achieve specific biological activities. bldpharm.com

| Hybrid/Conjugate Type | Conjugated Moiety | Linkage Type | Resulting Molecule Class | Reference |

| Dual-Target Ligand | Opioid Scaffold | Amide bond, alkyl chain | D3R Antagonist / MOR Partial Agonist | nih.gov |

| Enzyme Inhibitor | Isatin | Sulfonyl | Caspase-3 and -7 Inhibitors | nih.govresearchgate.net |

| Hybrid Heterocycle | Trifluoromethyl-benzonitrile | Direct N-aryl bond | Bicalutamide-related compounds | bldpharm.com |

Advanced Analytical and Spectroscopic Techniques in 5 4 Hydroxybutyl Pyrrolidin 2 One Research

Chromatographic Techniques (e.g., Gas Chromatography–Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) for separation and purity)

Chromatographic methods are indispensable for the separation and purity assessment of 5-(4-hydroxybutyl)pyrrolidin-2-one and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques utilized. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the purification and analysis of pyrrolidinone derivatives. nih.govgoogle.com Reversed-phase HPLC is commonly employed to separate the compound from reaction mixtures and to quantify its purity. nih.gov For instance, research on related pyrrolidone compounds demonstrates the use of HPLC for estimating nanomole concentrations in tissue homogenates by derivatizing the analyte to enhance detection. nih.gov The purification of 1-(4-hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one, a close analog, is effectively achieved using column chromatography with silica (B1680970) gel and an ethyl acetate (B1210297)/petroleum ether solvent system. acs.org Modern techniques like Ultra-High Performance Liquid Chromatography (UHPLC), often coupled with high-resolution mass spectrometry, provide rapid and highly efficient separations, which is crucial for complex sample matrices. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. etamu.edumdpi.com For the analysis of this compound, derivatization may be required to increase its volatility and thermal stability. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint for identification. etamu.edu This technique is particularly useful for detecting metabolites of pyrrolidinone-based compounds in biological samples. atamanchemicals.com

Interactive Table: Typical Chromatographic Conditions for Pyrrolidinone Analysis

| Technique | Column | Mobile/Carrier Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with formic acid | UV (263 nm) | Quantitative analysis of 5-pyrrolidone-2-carboxylic acid | nih.gov |

| UHPLC | Accucore™ Phenyl Hexyl | Ammonium formate (B1220265) in water/methanol (B129727)/acetonitrile | HRMS | Screening of psychoactive substances | nih.govresearchgate.net |

| Column | Silica gel (60-120 mesh) | Ethyl acetate/Petroleum ether (9:1) | TLC | Purification of 1-(4-hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one | acs.org |

| GC-MS | HP-5MS UI (30 m x 250 µm) | Helium | EI-MS (scan range 40–550 m/z) | Screening of drugs and metabolites in urine | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, 2D NMR for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution. creative-biostructure.com One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (COSY, HSQC, HMBC) provide detailed information about the molecular framework.

¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. mdpi.com For analogs like 1-(4-hydroxybutyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one, specific chemical shifts and coupling constants have been fully assigned, providing a template for interpreting the spectra of the target compound. acs.org

Interactive Table: Representative NMR Data for a 1-(4-Hydroxybutyl)pyrrolidin-2-one Analog Data for 5-Hydroxy-1-(4-hydroxybutyl)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one acs.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 5.70–5.25 | br s | -OH |

| 5.03 | s | H-5 (pyrrolidinone ring) | |

| 3.62–3.50 | m | -CH₂-OH (butyl chain) | |

| 3.47–3.35 | m | N-CH₂ (butyl chain) | |

| 1.90 | s | -CH₃ | |

| 1.70 | s | -CH₃ | |

| 1.65–1.45 | m | -CH₂-CH₂- (butyl chain) | |

| ¹³C NMR | 171.5 | - | C=O (amide) |

| 149.0 | - | C-4 (pyrrolidinone ring) | |

| 128.5 | - | C-3 (pyrrolidinone ring) | |

| 84.0 | - | C-5 (pyrrolidinone ring) | |

| 61.7 | - | -CH₂-OH (butyl chain) | |

| 39.3 | - | N-CH₂ (butyl chain) | |

| 29.5 | - | N-CH₂-C H₂- (butyl chain) | |

| 25.1 | - | -CH₂-C H₂-OH (butyl chain) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of this compound. lcms.cz Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). scispace.comresearchgate.net

This precision allows for the calculation of a unique elemental formula from the measured mass. For instance, in the analysis of 5-Hydroxy-1-(4-hydroxybutyl)-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one, HRMS analysis using electrospray ionization (ESI) yielded an [M+H]⁺ ion at m/z 200.1277. acs.org This experimental value is in excellent agreement with the theoretical mass of 200.1281 calculated for the protonated molecule, C₁₀H₁₈NO₃, thus confirming its elemental composition. acs.org This technique is a standard requirement for the publication of new chemical entities.

Interactive Table: HRMS Data for Pyrrolidinone Analogs

| Compound Formula | Ion | Calculated m/z | Found m/z | Mass Difference (mDa) | Reference |

|---|---|---|---|---|---|

| C₁₀H₁₈NO₃ | [M+H]⁺ | 200.1281 | 200.1277 | -0.4 | acs.org |

| C₉H₁₅NO₃Na | [M+Na]⁺ | 208.0944 | 208.0945 | +0.1 | acs.org |

| C₉H₁₂NO | [M+H]⁺ | 150.0913 | 150.0913 | 0.0 | acs.org |

| C₁₂H₂₂ClNNaO₂ | [M+Na]⁺ | 270.12313 | 270.12348 | +0.35 | princeton.edu |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.orgpages.dev This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. For a chiral molecule like this compound, single-crystal X-ray diffraction is invaluable as it can determine the absolute stereochemistry of the chiral center at the C5 position. berkeley.edu

Interactive Table: Information Yielded by X-ray Diffraction

| Parameter | Description | Importance for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. | Defines the crystal lattice and packing. |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. | Allows for the complete 3D reconstruction of the molecule. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the covalent structure and identifies any structural strain. |

| Torsional Angles | The dihedral angles that define the conformation of the molecule. | Describes the shape of the pyrrolidinone ring and the orientation of the hydroxybutyl side chain. |

| Absolute Stereochemistry | The absolute configuration (R or S) of the chiral center (C5). | Crucial for chiral compounds, as enantiomers can have different biological activities. |

Circular Dichroism (CD) for Chiral Compound Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorbance of right- and left-circularly polarized light by a chiral molecule. scispace.combiorxiv.org Since this compound possesses a chiral center, it is optically active and therefore amenable to CD analysis.

The two enantiomers, (R)-5-(4-hydroxybutyl)pyrrolidin-2-one and (S)-5-(4-hydroxybutyl)pyrrolidin-2-one, will produce CD spectra that are exact mirror images of each other. This property makes CD an excellent tool for distinguishing between enantiomers and for determining the enantiomeric purity of a sample. The spectrum, which plots the differential absorption (ΔA) or molar ellipticity ([θ]) versus wavelength, is sensitive to the conformation of the molecule, particularly the groups surrounding the chiral center. photophysics.com Specific positive or negative peaks, known as Cotton effects, are characteristic of the electronic transitions within the chromophores of the molecule in its specific chiral environment. While specific rotation [α]D values have been reported for chiral pyrrolidinone precursors, full CD spectral analysis provides more detailed stereochemical information. academie-sciences.fr

Interactive Table: Principles of Circular Dichroism for Chiral Analysis

| Feature | Description | Application to this compound |

|---|---|---|

| Chirality | The molecule is non-superimposable on its mirror image. | The C5 atom is a stereocenter, leading to (R) and (S) enantiomers. |

| CD Spectrum | A plot of differential absorbance of circularly polarized light vs. wavelength. | Each enantiomer will have a unique CD spectrum. |

| Mirror Image Spectra | The spectrum of the (R)-enantiomer is the mirror image of the (S)-enantiomer. | Allows for the unambiguous identification of each enantiomer. |

| Quantitative Analysis | The magnitude of the CD signal is proportional to the concentration and enantiomeric excess. | Can be used to determine the enantiomeric purity of a sample. |

| Conformational Analysis | The shape and sign of the CD spectrum are sensitive to molecular conformation. | Provides insight into the solution-state conformation of the pyrrolidinone ring and side chain. |

Emerging Research Directions and Future Perspectives for 5 4 Hydroxybutyl Pyrrolidin 2 One

Development of Novel and Efficient Synthetic Routes

The creation of new and efficient methods for synthesizing 5-substituted pyrrolidin-2-ones is a dynamic area of chemical research. organic-chemistry.orgnih.gov Future investigations into 5-(4-Hydroxybutyl)pyrrolidin-2-one will likely focus on developing catalytic, stereoselective, and atom-economical synthetic pathways.

Promising strategies could be adapted from existing methodologies for related compounds. For instance, the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines presents a modern route to 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com Another approach involves the nucleophilic substitution of 5-(benzotriazol-1-yl)-1-substituted-pyrrolidin-2-ones, which are prepared from accessible starting materials like 2,5-dimethoxy-2,5-dihydrofuran. organic-chemistry.org Furthermore, metal-catalyzed conversions of primary diols and amines offer an atom-economical route to 2,5-unsubstituted pyrroles, which could potentially be converted to the corresponding lactams. organic-chemistry.org

Future research could optimize these general methods for the specific synthesis of this compound, focusing on catalyst efficiency, reaction conditions, and the introduction of chirality, which is crucial for biological applications. researchgate.netnih.gov

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Key Precursors/Reagents | Potential Advantages |

|---|---|---|

| Cyclopropane (B1198618) Ring-Opening | Donor-acceptor cyclopropanes, primary amines (e.g., 4-aminobutanol) | Straightforward access to 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com |

| Benzotriazole Methodology | 2,5-Dimethoxy-2,5-dihydrofuran, primary amines, benzotriazole | High yields and versatile intermediates. organic-chemistry.org |

| Catalytic Asymmetric Synthesis | Enals, nitroalkanes, multifunctional catalysts | High diastereo- and enantioselectivity. nih.gov |

| Lactamization of Amino Acids | γ-amino acids (e.g., from levulinic acid and nitro compounds) | Use of renewable starting materials. researchgate.net |

Exploration of Undiscovered Biological Activities

The pyrrolidinone scaffold is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiarrhythmic effects. researchgate.netresearchgate.netresearchgate.netmdpi.com However, the specific biological profile of this compound remains largely unexplored. The unique combination of the lactam core and the flexible hydroxybutyl side chain suggests that this compound could interact with a variety of biological targets.

Future research should systematically screen this compound and its derivatives against a wide range of biological targets. Drawing parallels from structurally related compounds, several therapeutic areas warrant investigation:

Anticancer Activity: Pyrrolidinone derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and tumor necrosis factor-alpha (TNF-α), both crucial targets in oncology. rsc.orgacs.org

Antimicrobial and Antifungal Activity: The pyrrolidinone ring is a feature in some antimicrobial agents. researchgate.netbohrium.com Studies on derivatives like 5-(2,4-dimethylbenzyl) pyrrolidin-2-one have shown activity against both bacterial and fungal pathogens.

Central Nervous System (CNS) Activity: The pyrrolidinone structure is central to the nootropic racetam drugs and has been explored for anticonvulsant and anti-inflammatory applications targeting enzymes like cyclooxygenase (COX). nih.govnih.gov

Enzyme Inhibition: Pyrrolidinones have been designed as inhibitors for various enzymes, including HIV-1 integrase and Factor Xa, highlighting the scaffold's versatility in targeting specific enzymatic functions. nih.govnih.gov

Cardiovascular Activity: Certain arylpiperazine derivatives of pyrrolidin-2-one have been identified as antiarrhythmic agents, acting as antagonists of α1-adrenergic receptors. mdpi.comnih.gov

Table 2: Known Biological Activities of Related Pyrrolidinone Derivatives

| Biological Activity | Example Derivative Class | Potential Target/Mechanism | Reference |

|---|---|---|---|

| Anticancer | Pyrrolidine-2,5-diones | TNF-α Inhibition | acs.org |

| Antimicrobial | Pyrrolidine-2,5-dione derivatives | Gram-negative bacteria growth inhibition | bohrium.com |

| Antifungal | Hydrazine derivatives of 5-pyrrolidin-2-one | Fungal cell membrane disruption | researchgate.net |

| Anti-inflammatory | N-substituted pyrrolidine (B122466) derivatives | COX-1/COX-2 Inhibition | nih.gov |

| Anticonvulsant | Pyrrolidine-2,5-dione-acetamides | Modulation of ion channels or neurotransmitter release | nih.gov |

| Antiviral | 2-Pyrrolinones | HIV-1 Integrase Inhibition | nih.gov |

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational modeling and experimental synthesis is a cornerstone of modern drug discovery. ucr.edu For this compound, this integrated approach can accelerate the discovery of novel, potent, and selective therapeutic agents.

Rational Drug Design: Structure-based drug design can be employed to create new derivatives of this compound. acs.orgnih.gov Starting with a known biological target, computational docking studies can predict how modifications to the pyrrolidinone core or the hydroxybutyl side chain might enhance binding affinity and selectivity. nih.govnih.gov For example, the hydroxyl group can be a key point for forming hydrogen bonds with a receptor, or it can serve as a handle for attaching other pharmacophoric groups.

In Silico Screening and QSAR: Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of newly synthesized derivatives. nih.gov These models correlate the physicochemical properties of the molecules with their biological activity, allowing researchers to predict the activity of yet-unsynthesized compounds and prioritize synthetic efforts. nih.gov Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for biological activity, guiding the design of new molecules with a higher probability of success. nih.gov

Experimental Validation: The predictions from computational studies must be validated through chemical synthesis and biological testing. The synthesized compounds would be evaluated in in vitro assays (e.g., enzyme inhibition, receptor binding) and subsequently in cell-based and in vivo models to confirm their activity and assess their pharmacological profiles. rsc.orgebi.ac.uk This iterative cycle of design, synthesis, and testing is crucial for optimizing lead compounds.

Table 3: Integrated Design-Synthesis-Testing Cycle for Drug Discovery

| Stage | Methodology | Objective |

|---|---|---|

| Design | Molecular Docking, Pharmacophore Modeling, QSAR | Identify potential biological targets and predict the binding affinity of virtual derivatives. nih.govnih.govnih.gov |

| Synthesis | Organic Synthesis (e.g., Catalytic, Asymmetric) | Create a library of novel this compound derivatives based on computational designs. nih.gov |

| Testing | In Vitro Biological Assays (e.g., enzyme kinetics, cell viability) | Experimentally measure the biological activity of the synthesized compounds. ebi.ac.uk |

| Optimization | Structure-Activity Relationship (SAR) Analysis | Correlate chemical structure with biological activity to inform the next round of design. researchgate.net |

| Validation | In Vivo Animal Models, ADME/Tox Profiling | Evaluate the efficacy, safety, and pharmacokinetic properties of lead compounds. nih.gov |

By leveraging these emerging research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in materials science, chemical biology, and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.